O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine - 444722-95-6

O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine

Catalog Number: EVT-278145
CAS Number: 444722-95-6
Molecular Formula: C18H22N6O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O6-Cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine, also known as NU6102, is a synthetic compound belonging to the 2-arylamino-O6-alkylguanine class of molecules. [] It is a potent and selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation. [] Although structurally similar to purine nucleosides, NU6102 is not a naturally occurring compound. This compound has primarily been investigated for its potential as an antitumor agent due to its ability to disrupt cell cycle progression in rapidly dividing cells. []

Synthesis Analysis
  • Nucleophilic aromatic substitution (SNAr): This reaction is employed to introduce the 2-arylamino group to the purine core. Typically, a 2-fluoropurine derivative, such as 6-cyclohexylmethoxy-2-fluoropurine, is reacted with a substituted aniline, such as 4-aminobenzenesulfonamide, in the presence of a base and a suitable solvent. []
  • Alkylation: The O6-cyclohexylmethoxy group is introduced via alkylation of the corresponding O6-hydroxy derivative. This is commonly achieved using cyclohexylmethyl bromide or a similar alkylating agent in the presence of a base. []

The use of trifluoroacetic acid in trifluoroethanol as a solvent system has been reported to significantly accelerate the SNAr reaction, contributing to a more efficient synthesis of NU6102 and related compounds. []

Molecular Structure Analysis

The molecule adopts a planar conformation due to the extended conjugation across the purine ring and the 2-arylamino substituent. This planar conformation is thought to be important for its ability to mimic the shape of ATP and bind effectively to the CDK2 active site. []

Mechanism of Action

NU6102 acts as a competitive inhibitor of CDK2, competing with ATP for binding at the enzyme’s active site. [] The 2-arylamino group of NU6102 forms a crucial hydrogen bond with the backbone nitrogen of Leu83 in the CDK2 active site. This interaction mimics the hydrogen bond formed by the adenine ring of ATP. [] Additionally, the sulfonamide group of NU6102 forms hydrogen bonds with residues in the ribose-binding pocket of the CDK2 active site, further enhancing its binding affinity. []

Applications

The primary scientific application of NU6102 is in the field of cancer research, particularly for its potential as an antitumor agent. []

  • CDK2 Inhibition: NU6102 exhibits potent and selective inhibition of CDK2, making it a valuable tool for studying the role of CDK2 in cell cycle regulation and its contribution to various disease processes, including cancer. [, ]
  • Antitumor Activity: In vitro studies have demonstrated that NU6102 exhibits growth inhibitory activity against various human tumor cell lines. [] This activity is attributed to its ability to disrupt cell cycle progression by inhibiting CDK2.
  • Structure-Activity Relationship Studies: NU6102 has served as a valuable lead compound for the development of novel CDK inhibitors. Structure-activity relationship (SAR) studies have been conducted to investigate the impact of structural modifications on the potency and selectivity of this class of inhibitors. [, ]

NU6027 (2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine)

  • Compound Description: NU6027 is a potent and selective Cyclin-Dependent Kinase (CDK) inhibitor, exhibiting competitive inhibition against CDK1 and CDK2 isoforms with respect to ATP. It demonstrates a distinct mode of binding, forming a triplet of hydrogen bonds with the ATP-binding site. In vitro studies show that NU6027 inhibits human tumor cell growth. []
  • Relevance: NU6027 is considered structurally related to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine due to the shared cyclohexylmethoxy group and the presence of a 2,4-diaminopyrimidine core that mimics the purine core found in the main compound. This structural similarity contributes to a similar binding mode to CDKs. [, ]

NU2058 (O6-Cyclohexylmethylguanine)

  • Compound Description: NU2058 is a potent inhibitor of CDK1 and CDK2, exhibiting competitive behavior with respect to ATP. It binds to the ATP-binding site through a triplet of hydrogen bonds. NU2058 also demonstrates in vitro growth inhibitory activity against human tumor cells. []
  • Relevance: NU2058 shares a high degree of structural similarity with O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, particularly in the presence of the O6-cyclohexylmethoxy group attached to the purine ring. This shared structural feature contributes to their similar CDK inhibitory activity. [, ]
  • Compound Description: This compound is a potent CDK inhibitor (IC50 = 1 nM against CDK2), demonstrating comparable activity to related purine-based inhibitors. []
  • Relevance: This compound represents a pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. The replacement of the purine core with a 2,6-diamino-4-alkoxypyrimidine core, while maintaining the cyclohexylmethoxy and 4-aminobenzenesulfonamide substituents, highlights the key pharmacophoric elements responsible for CDK inhibition. []
  • Compound Description: This compound is a CDK inhibitor with an IC50 of 49 nM against CDK2. It was developed as part of a strategy to replace the potentially toxic 5-nitroso group in related inhibitors. []
  • Relevance: This compound represents another pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, similar to the previous example. The key difference is the replacement of the 5-nitroso group with a 5-formyl group, showcasing efforts to modulate potency and potentially reduce toxicity. []

2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine

  • Compound Description: This compound is an O6-alkylguanine-DNA alkyltransferase (AGT) inhibitor with potent inactivating effects. It displays greater efficacy compared to O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Although structurally distinct from O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, this compound is relevant as it belongs to the broader category of substituted pyrimidines investigated as potential antitumor agents. The exploration of various substituents at different positions of the pyrimidine ring highlights the structure-activity relationship studies in this class of compounds. []

2,4-diamino-6-(benzyloxy)-5-nitropyrimidine

  • Compound Description: This compound, similar to the previous example, is a potent inactivator of AGT, exhibiting superior activity compared to O6-benzylguanine in human HT29 colon tumor cell extracts. []
  • Relevance: This compound further strengthens the relevance of substituted pyrimidines in the context of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. By changing the 5-nitroso to a 5-nitro group, it showcases the impact of subtle structural modifications on the biological activity of these pyrimidine derivatives. []

8-aza-O6-benzylguanine

  • Compound Description: This compound demonstrates significantly higher efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: This compound highlights the exploration of modified purine derivatives, specifically O6-benzylguanine analogues, as potential antitumor agents. Although not directly analogous to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, it falls within the broader research area of developing purine-based inhibitors for therapeutic purposes. []

O6-benzyl-8-bromoguanine

  • Compound Description: This compound, like the previous example, exhibits significantly greater efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Similar to 8-aza-O6-benzylguanine, this compound further emphasizes the investigation of modified O6-benzylguanine derivatives as potential antitumor agents, showcasing the importance of structural modifications in modulating biological activity. []

Properties

CAS Number

444722-95-6

Product Name

O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)

InChI Key

OWXORKPNCHJYOF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

NU6102
O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.